molecular formula C12H19NO2 B12875696 [5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol CAS No. 89743-88-4

[5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol

Cat. No.: B12875696
CAS No.: 89743-88-4
M. Wt: 209.28 g/mol
InChI Key: RABHTXAFEPVENZ-UHFFFAOYSA-N
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Description

(5-Methyl-2-(1-methylcyclohexyl)oxazol-4-yl)methanol is a heterocyclic compound that features an oxazole ring substituted with a methyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-2-(1-methylcyclohexyl)oxazol-4-yl)methanol typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclisation at elevated temperatures (70–90°C) followed by in-line quenching of residual hydrofluoric acid . Another approach involves the use of manganese dioxide as a heterogeneous reagent in flow processes, which simplifies the reaction and improves safety .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the principles of flow chemistry and the use of stable reagents like Deoxo-Fluor® suggest scalable and efficient production processes. The use of continuous flow reactors can enhance the safety and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-2-(1-methylcyclohexyl)oxazol-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Oxazoles.

    Reduction: Alcohols or amines, depending on the specific reaction.

    Substitution: Substituted oxazoles with different functional groups.

Scientific Research Applications

(5-Methyl-2-(1-methylcyclohexyl)oxazol-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Methyl-2-(1-methylcyclohexyl)oxazol-4-yl)methanol involves its interaction with various molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Oxazole: A simpler structure with similar reactivity.

    Oxazoline: A related compound with a different ring structure.

    Isoxazole: Another heterocyclic compound with similar properties.

Uniqueness

(5-Methyl-2-(1-methylcyclohexyl)oxazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylcyclohexyl group provides steric hindrance and influences its reactivity compared to simpler oxazole derivatives .

Properties

CAS No.

89743-88-4

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

[5-methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol

InChI

InChI=1S/C12H19NO2/c1-9-10(8-14)13-11(15-9)12(2)6-4-3-5-7-12/h14H,3-8H2,1-2H3

InChI Key

RABHTXAFEPVENZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2(CCCCC2)C)CO

Origin of Product

United States

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